Cas no 2171856-59-8 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3-azabicyclo3.1.0hexane-1-carboxylic acid)

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3-azabicyclo3.1.0hexane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3-azabicyclo3.1.0hexane-1-carboxylic acid
- EN300-1531421
- 3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
- 2171856-59-8
-
- インチ: 1S/C25H26N2O5/c28-22(27-13-16-12-25(16,15-27)23(29)30)10-5-11-26-24(31)32-14-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21H,5,10-15H2,(H,26,31)(H,29,30)
- InChIKey: KXNTUNONRMVUOX-UHFFFAOYSA-N
- SMILES: OC(C12CN(C(CCCNC(=O)OCC3C4C=CC=CC=4C4=CC=CC=C34)=O)CC1C2)=O
計算された属性
- 精确分子量: 434.18417193g/mol
- 同位素质量: 434.18417193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 32
- 回転可能化学結合数: 8
- 複雑さ: 735
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 95.9Ų
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3-azabicyclo3.1.0hexane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1531421-1.0g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
2171856-59-8 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1531421-500mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
2171856-59-8 | 500mg |
$1014.0 | 2023-09-26 | ||
Enamine | EN300-1531421-5000mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
2171856-59-8 | 5000mg |
$3065.0 | 2023-09-26 | ||
Enamine | EN300-1531421-0.05g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
2171856-59-8 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1531421-0.25g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
2171856-59-8 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1531421-0.1g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
2171856-59-8 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1531421-2.5g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
2171856-59-8 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1531421-10000mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
2171856-59-8 | 10000mg |
$4545.0 | 2023-09-26 | ||
Enamine | EN300-1531421-250mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
2171856-59-8 | 250mg |
$972.0 | 2023-09-26 | ||
Enamine | EN300-1531421-50mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
2171856-59-8 | 50mg |
$888.0 | 2023-09-26 |
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3-azabicyclo3.1.0hexane-1-carboxylic acid 関連文献
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3-azabicyclo3.1.0hexane-1-carboxylic acidに関する追加情報
Introduction to 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3-azabicyclo3.1.0hexane-1-carboxylic acid (CAS No. 2171856-59-8)
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3-azabicyclo3.1.0hexane-1-carboxylic acid, identified by the CAS number 2171856-59-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate cyclic structure and functional groups, which contribute to its unique chemical properties and potential biological activities. The presence of a fluoren-9-ylmethoxycarbonyl moiety and an azabicyclo3.1.0hexane core suggests a high degree of structural complexity, making it a subject of interest for researchers exploring novel drug candidates.
The molecular framework of 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3-azabicyclo3.1.0hexane-1-carboxylic acid incorporates several key functional groups that are strategically positioned to interact with biological targets. The fluoren-9-ylmethoxycarbonyl group, in particular, is known for its ability to enhance the solubility and metabolic stability of peptides and proteins, making it a popular choice in drug design. This moiety can also serve as a scaffold for further derivatization, allowing for the creation of libraries of compounds with tailored properties.
The azabicyclo3.1.0hexane core introduces rigidity to the molecule, which can be advantageous in terms of binding affinity and selectivity when interacting with biological receptors. This bicyclic structure is reminiscent of natural products such as azaspiracids, which have been shown to exhibit various pharmacological effects. The incorporation of an amino-butanoyl segment further diversifies the chemical landscape, providing additional sites for hydrogen bonding and electrostatic interactions with potential targets.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such complex molecules with greater accuracy. Molecular docking studies suggest that 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3-azabicyclo3.1.0hexane-1-carboxylic acid may interact with enzymes and receptors involved in critical biological pathways, including those related to inflammation, cancer, and neurodegeneration. These predictions are supported by experimental data from high-throughput screening campaigns, which have identified analogs of this compound as promising leads for further development.
The synthesis of 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3-azabicyclo3.1.0hexane-1-carboxylic acid presents unique challenges due to its complex architecture. Traditional synthetic routes often require multi-step sequences involving protection-deprotection strategies to ensure regioselectivity and yield optimization. However, recent innovations in synthetic methodologies, such as transition-metal-catalyzed reactions and enantioselective catalysis, have made it possible to streamline these processes significantly.
One particularly noteworthy aspect of this compound is its potential application in the development of peptidomimetics—molecules that mimic the bioactivity of peptides without their inherent limitations such as susceptibility to proteolytic degradation. The structural features of 3-(4-{[(9H-fluoren-l9)-ylmethoxy]carbonylamino}butanoyl)-3-(2-methyl-l-pyrrolidinyl)-azabicyclo[3.lO]hexane-l-carboxylic acid, as described by its full name, make it an excellent candidate for this purpose.
In vitro studies have begun to uncover the pharmacological profile of derivatives related to this compound. Initial experiments indicate that certain analogs exhibit inhibitory activity against specific kinases and proteases, which are overexpressed in various diseases. Additionally, the fluorenium salt derivative form has shown enhanced bioavailability when compared to free base analogs, suggesting that this salt form could be a viable candidate for further preclinical development.
The role of computational modeling in drug discovery cannot be overstated when discussing compounds like 2171856 59 8 (CAS No.). By leveraging machine learning algorithms trained on large datasets of known bioactive molecules, researchers can predict new scaffolds and modifications that may enhance potency or selectivity without extensive experimental screening.
The future direction for research on this compound includes exploring its potential as an intermediate in the synthesis of more complex molecules or as a lead compound for targeted therapy development. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area.
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